
N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate
Description
N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate is a synthetic compound with a complex molecular structureThe compound’s molecular formula is C17-H18-F17-N-O2, and it has a molecular weight of 591.36 .
Properties
CAS No. |
145441-35-6 |
---|---|
Molecular Formula |
C19H22F17NO2 |
Molecular Weight |
619.4 g/mol |
IUPAC Name |
6-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl(dimethyl)azaniumyl]hexanoate |
InChI |
InChI=1S/C19H22F17NO2/c1-37(2,9-5-3-4-7-11(38)39)10-6-8-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h3-10H2,1-2H3 |
InChI Key |
NCHHIFOOABLJFB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCCCC(=O)[O-])CCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate involves multiple steps, including the introduction of functional groups and the formation of the desired molecular structure. The synthetic route typically starts with the preparation of the octylpropyl chain, followed by the introduction of the fluorine atom at the 3-position. The final step involves the formation of the ammoniohexanoate group through a series of reactions, including alkylation and quaternization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment and controlled environments to maintain the integrity of the compound. Key steps in the industrial production process include the purification of intermediates and the final product through techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate can be compared with other similar compounds, such as:
N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate: This compound has a similar structure but differs in the length of the carbon chain.
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate: Another similar compound with a shorter carbon chain and different chemical properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various scientific applications.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.